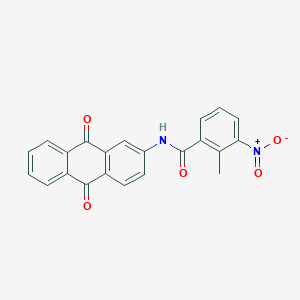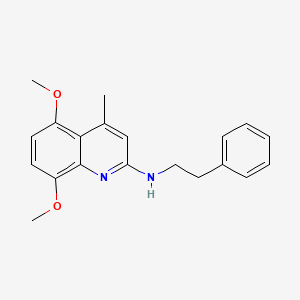
2,6-dimethyl-4-(3-phenylpropyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl-4-(3-phenylpropyl)morpholine, also known as DMPP, is a chemical compound that belongs to the class of morpholine derivatives. It is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (nAChR) and has been extensively studied for its potential therapeutic applications in several neurological disorders.
Wirkmechanismus
2,6-dimethyl-4-(3-phenylpropyl)morpholine selectively activates the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the brain and plays a crucial role in cognitive function, memory, and attention. Activation of the α7 nAChR by 2,6-dimethyl-4-(3-phenylpropyl)morpholine leads to the influx of calcium ions into the neuron, which triggers a cascade of intracellular signaling pathways that enhance synaptic plasticity and neurotransmitter release.
Biochemical and Physiological Effects:
2,6-dimethyl-4-(3-phenylpropyl)morpholine has been shown to have several biochemical and physiological effects, including improving cognitive function and memory, enhancing synaptic plasticity and neurotransmitter release, and reducing inflammation and oxidative stress. It has also been shown to have neuroprotective effects against amyloid-beta-induced toxicity in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-dimethyl-4-(3-phenylpropyl)morpholine has several advantages for lab experiments, including its high selectivity for the α7 nAChR, its ability to penetrate the blood-brain barrier, and its low toxicity. However, 2,6-dimethyl-4-(3-phenylpropyl)morpholine also has some limitations, including its relatively short half-life and the need for specialized equipment to measure its effects on synaptic plasticity and neurotransmitter release.
Zukünftige Richtungen
There are several future directions for the research on 2,6-dimethyl-4-(3-phenylpropyl)morpholine, including investigating its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the underlying mechanisms of 2,6-dimethyl-4-(3-phenylpropyl)morpholine's effects on synaptic plasticity and neurotransmitter release and to develop more potent and selective agonists for the α7 nAChR. Finally, the development of new methods for measuring 2,6-dimethyl-4-(3-phenylpropyl)morpholine's effects on cognitive function and memory in humans could lead to its eventual use as a therapeutic agent.
Synthesemethoden
The synthesis of 2,6-dimethyl-4-(3-phenylpropyl)morpholine involves the reaction of 2,6-dimethylmorpholine with 3-phenylpropyl bromide in the presence of a strong base, such as potassium carbonate or sodium hydride. The reaction is carried out in anhydrous dimethylformamide or dimethyl sulfoxide at elevated temperatures, typically between 80-120°C. The product is then purified by column chromatography to obtain pure 2,6-dimethyl-4-(3-phenylpropyl)morpholine.
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-4-(3-phenylpropyl)morpholine has been extensively studied for its potential therapeutic applications in several neurological disorders, including Alzheimer's disease, schizophrenia, and attention-deficit hyperactivity disorder (ADHD). It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. 2,6-dimethyl-4-(3-phenylpropyl)morpholine has also been investigated for its potential use as a smoking cessation aid due to its ability to activate the α7 nAChR, which is involved in nicotine addiction.
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-(3-phenylpropyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-13-11-16(12-14(2)17-13)10-6-9-15-7-4-3-5-8-15/h3-5,7-8,13-14H,6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZFWSZQGOHONP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5222077.png)

![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-pyridinamine](/img/structure/B5222090.png)
![3-chloro-4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5222093.png)

![3-fluoro-N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5222105.png)
![4-phenyl-1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperidine](/img/structure/B5222111.png)
![2-(3-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B5222113.png)

![N-cycloheptyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5222119.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-methylbenzoyl)-3-piperidinyl]piperazine](/img/structure/B5222149.png)

![1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5222158.png)
![3-[1-(2,4-dimethoxy-3-methylbenzyl)-2-piperidinyl]pyridine](/img/structure/B5222162.png)